Mniopetal D
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Overview
Description
Mniopetal D is a reverse transcriptase inhibitor produced by the Mniopetalum species. It is known for its potential in inhibiting the reverse transcriptase of human immunodeficiency virus (HIV)-1. The compound has a molecular formula of C25H38O8 and a molecular weight of 466.56 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Mniopetal D involves several key steps. The synthesis begins with a known 2,3-anhydro-D-arabinitol derivative, which is prepared using the Sharpless asymmetric epoxidation strategy. The key steps include:
Horner-Emmons Carbon Elongations: Highly stereocontrolled inter- and intramolecular Horner-Emmons carbon elongations are used for the construction of a butenolide tethering a 1,2,4,9-functionalized nona-5,7-diene moiety at the beta-carbon.
Diels-Alder Reaction: A stereoselective thermal intramolecular Diels-Alder reaction of the trienic compound provides an endo-cycloadduct with the desired pi-facial selection.
Transformation of Gamma-Lactone Moiety: Efficient transformation of the gamma-lactone moiety in the major cycloadduct to the gamma-hydroxy-gamma-lactone part in this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to optimize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Mniopetal D undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Substitution reactions can be employed to replace specific functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Mniopetal D has several scientific research applications, including:
Chemistry: Used as a model compound for studying reverse transcriptase inhibition and for developing new synthetic methodologies.
Biology: Investigated for its potential in inhibiting the reverse transcriptase of HIV-1, making it a candidate for antiviral research.
Medicine: Explored for its potential therapeutic applications in treating HIV infections.
Mechanism of Action
Mniopetal D exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. The compound binds to the enzyme and prevents it from converting viral RNA into DNA, thereby inhibiting viral replication. The molecular targets involved include the reverse transcriptase enzyme and the pathways associated with viral replication.
Comparison with Similar Compounds
. These compounds share similar structures and biological activities but differ in their specific functional groups and stereochemistry. Mniopetal D is unique due to its specific inhibitory activity against HIV-1 reverse transcriptase.
List of Similar Compounds
- Mniopetal A
- Mniopetal B
- Mniopetal C
- Mniopetal E
- Mniopetal F
These compounds are also being studied for their potential antiviral activities and other biological properties .
Properties
CAS No. |
158761-01-4 |
---|---|
Molecular Formula |
C25H38O8 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
[(3S,6aS,9S,10R,10aR)-4-formyl-3,9-dihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-10-yl] 2-hydroxydecanoate |
InChI |
InChI=1S/C25H38O8/c1-4-5-6-7-8-9-10-16(27)21(29)32-20-17(28)13-24(2,3)18-12-11-15(14-26)19-22(30)33-23(31)25(18,19)20/h11,14,16-20,22,27-28,30H,4-10,12-13H2,1-3H3/t16?,17-,18-,19?,20-,22-,25+/m0/s1 |
InChI Key |
JFWFXOAWDVOLHC-LSNLLVJGSA-N |
Isomeric SMILES |
CCCCCCCCC(C(=O)O[C@H]1[C@H](CC([C@H]2[C@@]13C([C@H](OC3=O)O)C(=CC2)C=O)(C)C)O)O |
Canonical SMILES |
CCCCCCCCC(C(=O)OC1C(CC(C2C13C(C(OC3=O)O)C(=CC2)C=O)(C)C)O)O |
Origin of Product |
United States |
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